Benzo[1,2,5]thiadiazole-4-sulfonic acid (adamantan-1-ylmethyl)-amide
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Overview
Description
N-[(ADAMANTAN-1-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE is a complex organic compound that combines the unique structural features of adamantane and benzothiadiazole. Adamantane is a highly symmetrical and rigid polycyclic hydrocarbon, while benzothiadiazole is a heterocyclic compound containing both sulfur and nitrogen atoms. The combination of these two moieties results in a compound with interesting chemical and physical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative and the benzothiadiazole moiety. One common method involves the reaction of adamantane-1-carbaldehyde with 2,1,3-benzothiadiazole-4-sulfonamide in the presence of a suitable catalyst and under controlled conditions . The reaction conditions often include the use of organic solvents such as acetonitrile and the presence of a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[(ADAMANTAN-1-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(ADAMANTAN-1-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets . The benzothiadiazole moiety contributes to the compound’s ability to modulate enzyme activity and disrupt cellular processes . Together, these structural features enable the compound to exert its effects through multiple pathways, including inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .
Comparison with Similar Compounds
N-[(ADAMANTAN-1-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:
Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Benzothiadiazole derivatives: Compounds like benzothiadiazole-based dyes and sensors, which are used in various applications, including optoelectronics and bioimaging.
The uniqueness of N-[(ADAMANTAN-1-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE lies in its combination of the adamantane and benzothiadiazole moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H21N3O2S2 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C17H21N3O2S2/c21-24(22,15-3-1-2-14-16(15)20-23-19-14)18-10-17-7-11-4-12(8-17)6-13(5-11)9-17/h1-3,11-13,18H,4-10H2 |
InChI Key |
SQNAXLIDBXQJON-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CC=CC5=NSN=C54 |
Origin of Product |
United States |
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